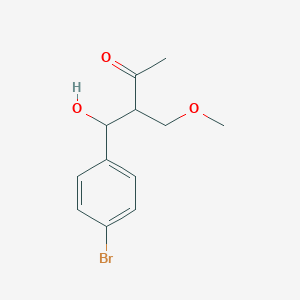
4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one is an organic compound that features a bromophenyl group, a hydroxy group, and a methoxymethyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one typically involves multiple steps. One common method starts with the bromination of phenyl compounds to introduce the bromophenyl group. This is followed by the addition of hydroxy and methoxymethyl groups through controlled reactions involving specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a useful probe in studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group may facilitate binding to specific sites, while the hydroxy and methoxymethyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one
- 4-(4-Fluorophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one
- 4-(4-Methylphenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one
Uniqueness
Compared to similar compounds, 4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it a valuable tool in various research applications.
Properties
CAS No. |
649723-51-3 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
4-(4-bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one |
InChI |
InChI=1S/C12H15BrO3/c1-8(14)11(7-16-2)12(15)9-3-5-10(13)6-4-9/h3-6,11-12,15H,7H2,1-2H3 |
InChI Key |
FDCAVNPUWTWNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(COC)C(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



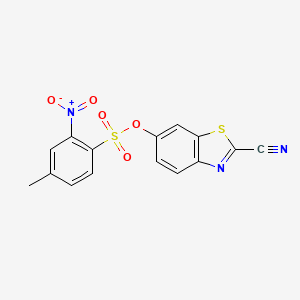

![(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B12606837.png)
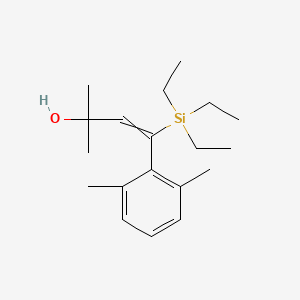
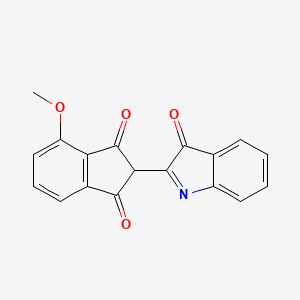
![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)
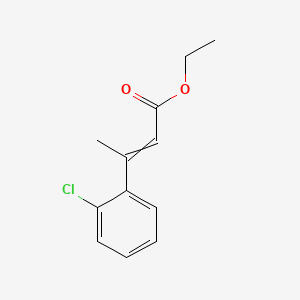
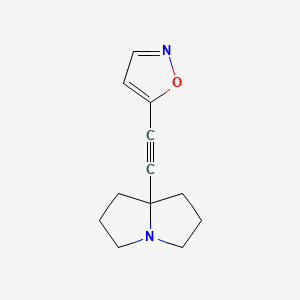
![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)

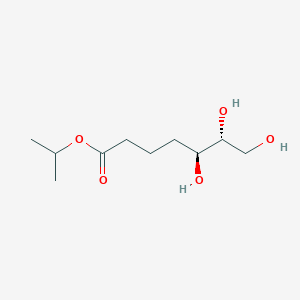
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)
